Cas no 2503205-20-5 (1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane)

1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane 化学的及び物理的性質
名前と識別子
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- 2503205-20-5
- EN300-27106175
- 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
- 1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclo butane
-
- MDL: MFCD32859567
- インチ: 1S/C7H10BrF3/c1-6(4-8)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3
- InChIKey: AUKIAPTUBZYKSV-UHFFFAOYSA-N
- ほほえんだ: BrCC1(C)CC(C(F)(F)F)C1
計算された属性
- せいみつぶんしりょう: 229.99180g/mol
- どういたいしつりょう: 229.99180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.474±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 157.1±35.0 °C(Predicted)
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27106175-0.25g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95.0% | 0.25g |
$586.0 | 2025-03-20 | |
Enamine | EN300-27106175-10.0g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95.0% | 10.0g |
$5099.0 | 2025-03-20 | |
Enamine | EN300-27106175-5.0g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95.0% | 5.0g |
$3438.0 | 2025-03-20 | |
Enamine | EN300-27106175-10g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95% | 10g |
$5099.0 | 2023-09-11 | |
1PlusChem | 1P028H2W-1g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95% | 1g |
$1527.00 | 2024-05-21 | |
Aaron | AR028HB8-500mg |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95% | 500mg |
$1297.00 | 2025-02-16 | |
1PlusChem | 1P028H2W-250mg |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95% | 250mg |
$787.00 | 2024-05-21 | |
Aaron | AR028HB8-250mg |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95% | 250mg |
$831.00 | 2025-02-16 | |
Enamine | EN300-27106175-0.1g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95.0% | 0.1g |
$410.0 | 2025-03-20 | |
Enamine | EN300-27106175-0.5g |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane |
2503205-20-5 | 95.0% | 0.5g |
$925.0 | 2025-03-20 |
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutaneに関する追加情報
Professional Introduction to 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane (CAS No. 2503205-20-5)
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane, with the CAS number 2503205-20-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its cyclobutane core substituted with a bromomethyl group, a methyl group, and a trifluoromethyl group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of these functional groups imparts reactivity and stability, making it a versatile building block for the development of novel molecules.
The cyclobutane ring in 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane contributes to its structural rigidity, which is often desirable in drug design for improving metabolic stability and binding affinity. The bromomethyl group provides a reactive site for further functionalization, allowing chemists to introduce additional substituents or linkages. This reactivity is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The trifluoromethyl group attached to the cyclobutane ring enhances the compound's lipophilicity and metabolic resistance, which are critical factors in drug development. Trifluoromethyl groups are frequently incorporated into active pharmaceutical ingredients (APIs) due to their ability to improve pharmacokinetic properties such as bioavailability and duration of action. The combination of these features makes 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane a promising candidate for various synthetic applications.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from cycloalkane scaffolds. The structural motif of cyclobutane has been shown to enhance the binding affinity of small molecules to biological targets, making it an attractive scaffold for drug discovery. Researchers have been exploring ways to leverage the reactivity of compounds like 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane to create new analogs with improved pharmacological profiles.
One area where this compound has shown particular promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with fewer side effects. The bromomethyl group in 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane allows for the introduction of pharmacophoric elements that can interact with kinase active sites, leading to the development of potent inhibitors.
Another emerging application of this compound is in the field of materials science. The unique combination of functional groups makes it a suitable candidate for the development of advanced materials with tailored properties. For instance, researchers have been exploring its use in the synthesis of polymers and coatings that exhibit enhanced durability and chemical resistance. The trifluoromethyl group, in particular, contributes to the material's stability under harsh conditions, making it useful for industrial applications.
The synthesis of 1-(Bromomethyl)-1-methyl-3-(trifluoromethy)cyclobutane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution or radical additions. The choice of reagents and reaction conditions can significantly impact the final product's characteristics, making it essential for chemists to have a deep understanding of organic chemistry principles.
In conclusion, 1-(Bromomethyl)-1-methyl-3-(trifluoromethy)cyclobutane (CAS No. 2503205-20-5) is a versatile compound with significant potential in pharmaceutical and materials science applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with improved pharmacological properties. As research continues to uncover new applications for this compound, its importance in advancing chemical innovation is likely to grow.
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